Pentachlorostyrene

概要

説明

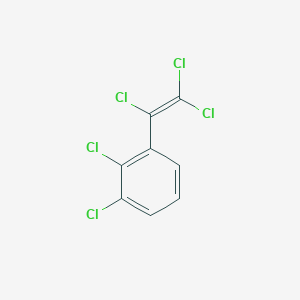

Pentachlorostyrene is a halogenated aromatic compound with the molecular formula C8H3Cl5. It is characterized by the presence of five chlorine atoms attached to a benzene ring, along with a vinyl group. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .

準備方法

Synthetic Routes and Reaction Conditions: Pentachlorostyrene can be synthesized through the dehydrohalogenation of betachloroethylpentachlorobenzene or by dehydrating methylpentachlorophenyl carbinol. The process involves heating the reactants in the presence of a catalyst such as benzoyl peroxide. The reaction typically takes place in a solvent like carbon tetrachloride, and the mixture is heated until reflux temperature is reached .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures higher yields and purity of the final product. The industrial process also involves rigorous purification steps to remove any impurities and by-products .

化学反応の分析

Types of Reactions: Pentachlorostyrene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of chlorinated benzoic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed:

Oxidation: Chlorinated benzoic acids.

Reduction: Less chlorinated styrene derivatives.

Substitution: Hydroxylated or aminated styrene derivatives.

科学的研究の応用

Material Science Applications

Polymer Synthesis:

Pentachlorostyrene serves as a valuable monomer in the synthesis of high-performance polymers. Its incorporation into copolymers enhances thermal stability and chemical resistance. For instance, poly(pentafluorostyrene) has been studied for its dielectric properties in organic thin-film transistors (OTFTs). The copolymerization of pentafluorostyrene with other monomers such as methyl methacrylate has shown tunable surface properties, which are crucial for device performance in electronics .

Table 1: Properties of Poly(pentafluorostyrene) Copolymers

| Property | Value |

|---|---|

| Glass Transition Temperature | 120 °C |

| Dielectric Constant | 3.2 |

| Field-Effect Mobility | Up to 0.5 cm²/V·s |

| Thermal Stability | Stable up to 300 °C |

Electronics and Electrical Engineering

Dielectric Materials:

this compound-based polymers are explored as dielectric materials due to their low dielectric constants and high breakdown voltages. These materials are essential in the fabrication of capacitors and insulators for electronic devices. The copolymerization process allows for the fine-tuning of electrical properties, making them suitable for advanced electronic applications .

Case Study: Organic Thin-Film Transistors (OTFTs)

A study demonstrated that the incorporation of pentafluorostyrene into OTFTs significantly improved the field-effect mobility of the devices compared to traditional polymers. This enhancement is attributed to the optimized surface properties and reduced charge trapping in the dielectric layer .

Environmental Applications

Remediation Technologies:

this compound has been investigated for its potential role in environmental remediation technologies, particularly in addressing contamination from chlorinated compounds. Its chemical stability allows it to be used as a tracer or marker in soil and groundwater studies, aiding in the assessment of pollution sources and pathways .

Table 2: Environmental Impact Assessment of this compound

| Parameter | Value |

|---|---|

| Solubility in Water | Immiscible |

| Persistence | High |

| Bioaccumulation Potential | Moderate |

Biomedical Applications

Fluorinated Nanoparticles:

Research indicates that this compound can be utilized in the synthesis of fluorinated nanoparticles for biomedical imaging applications, such as magnetic resonance imaging (MRI). These nanoparticles exhibit larger structural design potentials compared to traditional systems, enhancing imaging contrast and resolution .

Case Study: MRI Contrast Agents

Fluorinated nanoparticles synthesized from this compound have shown promise as contrast agents in MRI due to their unique magnetic properties and stability in biological environments. Studies have reported improved imaging quality when using these novel agents compared to conventional contrast materials .

作用機序

The mechanism of action of pentachlorostyrene involves its interaction with cellular components, leading to various biochemical effects. The compound can disrupt cellular membranes and interfere with enzyme activities, particularly those involved in oxidative stress responses. Its high chlorine content contributes to its reactivity and ability to form stable complexes with biological molecules .

類似化合物との比較

Tetrachlorostyrene: Contains one less chlorine atom, leading to different reactivity and applications.

Hexachlorostyrene: Contains one more chlorine atom, making it more stable but less reactive.

Polychlorinated biphenyls (PCBs): Structurally similar but with different applications and environmental impacts.

Uniqueness: Pentachlorostyrene stands out due to its balance of stability and reactivity, making it suitable for a wide range of applications. Its unique structure allows for specific interactions with biological and chemical systems, distinguishing it from other chlorinated aromatic compounds .

生物活性

Pentachlorostyrene (PCS) is a chlorinated aromatic compound that has garnered attention due to its potential biological activity and environmental impact. This article provides a comprehensive overview of the biological effects, toxicity, and environmental behavior of PCS, supported by data tables and case studies.

This compound is characterized by the presence of five chlorine atoms attached to a styrene backbone. Its chemical formula is C8HCl5, and it is known for its stability and persistence in the environment. The chlorination enhances its lipophilicity, which can lead to bioaccumulation in aquatic organisms.

Toxicity Studies

Research has indicated that PCS exhibits various toxicological effects on different biological systems. The following table summarizes key findings from toxicity studies:

Mechanisms of Toxicity

The mechanisms by which PCS exerts its toxic effects include:

- Endocrine Disruption : PCS has been shown to interfere with hormonal pathways, potentially leading to reproductive and developmental issues in wildlife.

- Cellular Stress Responses : Exposure to PCS can induce oxidative stress, resulting in cellular damage and apoptosis in various cell types.

- Neurotoxicity : Studies suggest that PCS may affect neurotransmitter systems, leading to altered behavior in aquatic organisms.

Persistence and Bioaccumulation

This compound is highly persistent in the environment due to its stable chemical structure. It tends to accumulate in the fatty tissues of organisms, leading to biomagnification up the food chain. This raises concerns about its long-term ecological effects, particularly in aquatic ecosystems where PCS concentrations can be significantly higher than those found in sediments or water columns.

Case Studies

- Contamination Events : A study conducted by the U.S. Environmental Protection Agency (EPA) highlighted contamination of sediments in industrial areas where PCS was released as a by-product of manufacturing processes. The study reported elevated levels of PCS in local fish populations, correlating with declines in species diversity.

- Risk Assessment : The EPA's human health risk assessment for sites contaminated with PCS indicated potential risks for local communities relying on fish as a food source. The assessment utilized toxic equivalency factors (TEFs) to estimate cancer and non-cancer risks associated with exposure to PCS and related compounds .

特性

IUPAC Name |

1,2-dichloro-3-(1,2,2-trichloroethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl5/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHKVLIZXLBQSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933805 | |

| Record name | 1,2-Dichloro-3-(trichloroethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14992-81-5 | |

| Record name | Pentachlorostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014992815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloro-3-(trichloroethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。